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molecular formula C14H10ClFN2S B8630283 4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine

4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine

Cat. No. B8630283
M. Wt: 292.8 g/mol
InChI Key: IODISEIFVFYPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486967B2

Procedure details

To a mixture of tert-butyl 4-bromo-6-methylbenzo[d]thiazol-2-ylcarbamate (0.6 g, 1.75 mmol), 3-chloro-4-fluorophenylboronic acid (0.5 g, 2.62 mmol), palladium(II) acetate (0.08 g, 0.35 mmol), triphenylphosphine (0.3 g, 1.05 mmol) was added degassed dioxane (10 mL) and degassed 1 M aqueous sodium carbonate (5.24 mL, 5.24 mmol). The mixture was heated to 100° C. for 16 hours under argon and then diluted with ethyl acetate, washed with water, brine and concentrated. The residue was redissolved in trifluoroacetic acid (2 mL) and stirred for 15 minutes. The solvent was evaporated, the residue redissolved in dichloromethane, washed with saturated sodium hydrogen carbonate, dried with sodium sulfate and concentrated. The product was purified by column chromatography on silica gel using n-heptane:ethyl acetate (v/v=9:1-4:1) as eluent to yield the title compound as white solid (0.4 g, 80%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[N:8]=[C:9]([NH:11]C(=O)OC(C)(C)C)[S:10][C:6]=2[CH:5]=[C:4]([CH3:19])[CH:3]=1.[Cl:20][C:21]1[CH:22]=[C:23](B(O)O)[CH:24]=[CH:25][C:26]=1[F:27].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:20][C:21]1[CH:22]=[C:23]([C:2]2[C:7]3[N:8]=[C:9]([NH2:11])[S:10][C:6]=3[CH:5]=[C:4]([CH3:19])[CH:3]=2)[CH:24]=[CH:25][C:26]=1[F:27] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=CC(=CC2=C1N=C(S2)NC(OC(C)(C)C)=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)B(O)O
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.08 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
5.24 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
degassed dioxane (10 mL)
WASH
Type
WASH
Details
washed with water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in trifluoroacetic acid (2 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in dichloromethane
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)C1=CC(=CC2=C1N=C(S2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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